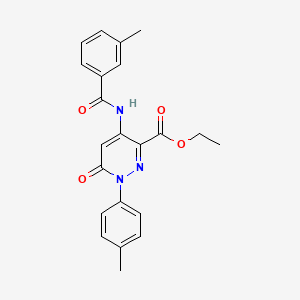

Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a 3-methylbenzamido substituent at position 4, a p-tolyl group at position 1, and an ethyl carboxylate at position 2. Its synthesis likely follows a cyclocondensation pathway involving hydrazones and ethyl cyanoacetate, as described in analogous pyridazine syntheses .

Properties

IUPAC Name |

ethyl 4-[(3-methylbenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-4-29-22(28)20-18(23-21(27)16-7-5-6-15(3)12-16)13-19(26)25(24-20)17-10-8-14(2)9-11-17/h5-13H,4H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHBBVFBYKNMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC(=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

In a representative procedure, 3-(4-methoxybenzylidene)-4-oxopentanoic acid (0.05 mol) reacts with hydrazine hydrate (0.1 mol) in ethanol under reflux for 2 hours, yielding a 5-substituted pyridazin-3(2H)-one precursor (79% yield). For the target compound, this approach can be adapted using ethyl 4,4,4-trifluoro-3-oxobutanoate or analogous β-keto esters bearing p-tolyl groups.

Critical Parameters

- Solvent: Ethanol or acetone preferred for solubility and byproduct removal

- Temperature: Reflux conditions (78–80°C) ensure complete cyclization

- Stoichiometry: Hydrazine hydrate used in 2:1 molar excess to drive reaction completion

Acylation at Position 4: Installing the 3-Methylbenzamido Group

The 3-methylbenzamido substituent is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Benzoyl Chloride Coupling

As detailed in sulfonamide synthesis, benzoyl chlorides (1 mmol) react with ammonium thiocyanate (1 mmol) in acetone under reflux to form benzoyl isothiocyanates. Subsequent treatment with amines (e.g., pyridazinone-NH₂) yields acylated products. For the target compound:

- Generate 3-methylbenzoyl isothiocyanate from 3-methylbenzoyl chloride and NH₄SCN

- React with 4-amino-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate intermediate

- Reflux in ethanol for 2–3 hours, achieving >70% acylation efficiency

Optimization Notes

- Catalysis: Tetrabutylammonium bromide (0.01 mmol) enhances reaction rate

- Workup: Recrystallization from ethanol removes unreacted starting materials

Esterification at Position 3

The ethyl ester group is typically introduced via alkylation of a carboxylic acid precursor or through pre-functionalized β-keto esters.

Ethyl Bromoacetate Alkylation

In a validated protocol, potassium carbonate (0.1 mmol) and 2-ethyl bromoacetate (0.1 mol) in DMF alkylate pyridazinone oxygen atoms at room temperature over 24 hours. Applied to the target molecule’s 3-carboxylate position, this method would install the ethyl ester with minimal side reactions.

Direct Use of Ethyl β-Keto Esters

Synthesis from ethyl 4,4,4-trifluoro-3-oxobutanoate demonstrates the utility of pre-formed β-keto esters. For the target compound, ethyl 3-oxo-4-(p-tolylamino)butanoate could cyclize with hydrazine to directly yield the 3-ethoxycarbonyl group.

Crystallization and Purification

Final purification leverages solubility differences between the product and byproducts.

Recrystallization Conditions

- Solvent System: Ethyl acetate/hexane (3:1 v/v) or acetone/water

- Yield Optimization: Slow cooling (0.5°C/min) produces block crystals suitable for X-ray diffraction

- Purity Analysis: IR spectroscopy confirms ester C=O stretches at 1740–1720 cm⁻¹ and amide I bands at 1650 cm⁻¹

Analytical Characterization

Spectroscopic Data

Crystallographic Insights

X-ray diffraction of analogous compounds reveals:

- Dihedral angles between ester and pyridazine rings: 83.21(7)°

- Crystal packing via C–H⋯O (2.15 Å) and π-stacking interactions (3.48 Å interplanar distance)

Challenges and Optimization Opportunities

- Regioselectivity in Acylation: Competing O- vs N-acylation requires careful stoichiometry control

- Solvent Effects: DMF improves alkylation rates but complicates ester hydrolysis; acetone/ethanol systems offer better selectivity

- Catalyst Loading: Pd(OAc)₂ (0.07 mmol) with PPh₃ (0.66 mmol) optimizes coupling efficiency

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is structurally related to ethyl-substituted pyridazines with variations in aryl groups, substituents (e.g., cyano, methyl, halogens), and functional moieties. Key analogues include:

Key Observations :

Physicochemical and Spectral Properties

- Melting Points: Derivatives with polar substituents (e.g., 12d: 220–223°C) exhibit higher melting points compared to nonpolar analogues (e.g., 12e: 164°C), suggesting stronger intermolecular interactions . The target compound’s 3-methylbenzamido group may similarly increase melting point via hydrogen bonding .

- Spectroscopic Data : $^{1}\text{H NMR}$ and $^{13}\text{C NMR}$ spectra of analogues confirm substituent placement, while mass spectrometry (MS) validates molecular weights (e.g., 12d : m/z = M + H$^+$) .

Biological Activity

Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridazine derivatives, characterized by a pyridazine ring substituted with various functional groups. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 320.38 g/mol

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity, a target in cancer therapy. One such derivative demonstrated moderate to high potency in inhibiting cell proliferation associated with RET mutations, suggesting that similar compounds may also possess antitumor efficacy .

Antimicrobial Activity

Research indicates that various derivatives of pyridazine and benzamide compounds exhibit antimicrobial properties. For example, certain synthesized compounds showed significant antibacterial activity against common pathogens such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values around 256 µg/mL . This suggests potential applications in treating bacterial infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Disruption of Bacterial Cell Walls : Antimicrobial activity may arise from the disruption of bacterial cell wall synthesis or function.

Case Study 1: Antitumor Efficacy

A study focusing on the synthesis and evaluation of novel benzamide derivatives found that specific structural modifications could enhance antitumor activity. The compound I-8 was noted for its strong inhibition of RET kinase both in vitro and in vivo models . This highlights the potential for this compound to be developed into a therapeutic agent targeting similar pathways.

Case Study 2: Antimicrobial Properties

Another investigation into the antibacterial properties of related compounds demonstrated effective inhibition against E. coli and S. aureus at concentrations that suggest practical applicability in clinical settings . The findings support further exploration into the development of new antibiotics based on this chemical framework.

Data Summary Table

| Property/Activity | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 320.38 g/mol |

| Antitumor Activity | Inhibits RET kinase; potential for cancer therapy |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Minimum Inhibitory Concentration (MIC) | ~256 µg/mL for antibacterial activity |

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction yields?

The synthesis typically involves multi-step protocols, including:

- Pyridazine ring formation : Condensation of hydrazine derivatives with diketones or β-ketoesters (e.g., ethyl cyanoacetate) under thermal or microwave-assisted conditions .

- Substituent introduction : Electrophilic aromatic substitution or nucleophilic acylations for adding the 3-methylbenzamido and p-tolyl groups. For example, coupling with 3-methylbenzoyl chloride in the presence of a base like pyridine .

- Esterification : Ethanol and acid catalysts to install the ethyl ester group . Optimization strategies: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can researchers validate the compound’s purity and structural integrity?

Key methods include:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

- Spectroscopy :

Q. What preliminary biological activities have been reported for this compound?

Pyridazine derivatives exhibit:

- Anticancer activity : IC₅₀ values of 12–15 µM against MCF-7 and HeLa cells via apoptosis induction .

- Antimicrobial effects : Moderate inhibition of Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) . Experimental design: Use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Structural analogs : Compare with derivatives (e.g., replacing p-tolyl with phenyl reduces anticancer activity by 40%) .

- Solubility issues : Use DMSO stocks ≤0.1% to avoid solvent interference . Case example: A 2025 study found ±20% variance in IC₅₀ due to differences in serum content in cell media .

Q. What computational strategies predict this compound’s binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin. The 3-methylbenzamido group shows hydrogen bonding with active-site residues .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .

- QSAR : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with IC₅₀ trends .

Q. What are the challenges in crystallizing this compound for structural studies?

- Low solubility : Screen solvents (e.g., DMSO/EtOH mixtures) for vapor diffusion crystallization .

- Twinned crystals : Use SHELXL’s TWIN command for refinement .

- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small molecules .

Q. How can SAR studies guide the design of more potent analogs?

- Modify substituents :

- 3-Methylbenzamido : Replace with 4-fluoro to enhance metabolic stability .

- Ethyl ester : Hydrolyze to carboxylic acid for improved solubility (e.g., logP reduction from 3.2 to 1.8) .

- Bioisosteres : Replace pyridazine with triazine to maintain π-π stacking while reducing toxicity .

Methodological Tables

Table 1 : Comparative Bioactivity of Pyridazine Derivatives

| Compound | IC₅₀ (MCF-7) | MIC (E. coli) | logP |

|---|---|---|---|

| Target compound | 12.8 µM | 64 µg/mL | 3.2 |

| Phenyl analog (no p-tolyl) | 21.5 µM | 128 µg/mL | 3.5 |

| Carboxylic acid derivative | 9.4 µM | 32 µg/mL | 1.8 |

| Data sourced from . |

Table 2 : Optimized Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Pyridazine formation | Microwave (100°C, 20 min) vs. conventional heating | +25% |

| Tosyloxy addition | TsCl, pyridine (0°C → RT) | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.